molecular formula C15H13Cl2NOS B5732760 2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide

2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide

Cat. No. B5732760
M. Wt: 326.2 g/mol
InChI Key: ZAYLBIALQMEARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide is a chemical compound that has been widely studied in scientific research due to its potential pharmacological properties. This compound is also known as CCG-1423, and it has been investigated for its ability to modulate cellular signaling pathways and regulate cellular functions.

Mechanism of Action

2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide exerts its pharmacological effects by inhibiting the activity of Rho GTPases, specifically RhoA and RhoC. These proteins are involved in the regulation of actin cytoskeleton dynamics, which are crucial for cellular processes such as cell migration and invasion. By inhibiting Rho GTPases, 2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide can block the signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis, and the regulation of gene expression. This compound has also been shown to have anti-inflammatory effects and to modulate the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide in lab experiments is its ability to selectively target Rho GTPases, which are involved in various cellular processes. However, one limitation of using this compound is its potential toxicity and the need for careful dose optimization.

Future Directions

There are several future directions for research on 2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide. One potential area of investigation is the development of more potent and selective analogs of this compound. Another potential direction is the investigation of the role of Rho GTPases in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the potential use of 2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide as a therapeutic agent in combination with other drugs or therapies could also be explored.

Synthesis Methods

The synthesis of 2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide involves the reaction of 4-chloroacetanilide with 3-chlorobenzyl mercaptan in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to modulate the activity of Rho GTPases, which are key regulators of cellular processes such as cell migration, proliferation, and survival.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-12-4-6-14(7-5-12)18-15(19)10-20-9-11-2-1-3-13(17)8-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYLBIALQMEARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide

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